molecular formula C8H9FS B7991893 3-Fluoro-4-methylphenyl methyl sulfide

3-Fluoro-4-methylphenyl methyl sulfide

Cat. No.: B7991893
M. Wt: 156.22 g/mol
InChI Key: GXBXPURGSKUHHB-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl methyl sulfide is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenyl halides with thiolates. For example, 3-fluoro-4-methylphenyl bromide can react with sodium methylthiolate under mild conditions to yield the desired product.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 3-fluoro-4-methylphenyl boronic acid can be coupled with methyl sulfide in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: 3-Fluoro-4-methylphenyl methyl sulfoxide, 3-Fluoro-4-methylphenyl methyl sulfone.

    Reduction: 3-Fluoro-4-methylphenyl thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl methyl sulfide depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenyl methyl ether
  • 3-Fluoro-4-methylphenyl methyl amine
  • 3-Fluoro-4-methylphenyl methyl ketone

Comparison

Compared to similar compounds, 3-Fluoro-4-methylphenyl methyl sulfide is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and potential applications. For example, the sulfide group can undergo oxidation to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis. Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Properties

IUPAC Name

2-fluoro-1-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXPURGSKUHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-4-methylaniline (25 g), dimethyl disulphide (375 g) and t-butyl nitrite (30 ml) in 1,2-dichloroethane was warmed to start the reaction. A solution of 3-fluoro-4-methylaniline (225 g) in 1,2-dichloroethane was added dropwise, simultaneously with t-butyl nitrite (241 ml) at such a rate as to maintain the temperature below 60° C. The mixture was stirred for 2 hours, then water was added. The organic layer was washed with water, hydrochloric acid, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 2-fluoro-4-(methylsulphenyl)toluene (164 g) as a yellow oil; NMR (acetone-d6); 2.2 (3H,d), 2.5 (3H,s), 7.05 (3H,m).
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25 g
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Synthesis routes and methods II

Procedure details

t-Butyl nitrite (4 ml) was added to a mixture of 3-fluoro-4-methylaniline (5 g) and dimethyldisulphide (36 ml) in chloroform. After the reaction had initiated t-butyl nitrite (22 ml) and a solution of 3-fluoro-4-methylaniline (20.0 g) in chloroform were added simultaneously. The mixture was then stirred at room temperature for 2 hours. The mixture was washed with water, hydrochloric acid (2M), water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness to give 2-fluoro-4-(methylsulphenyl)toluene (25.37 g) as a red oil which was not further purified.
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